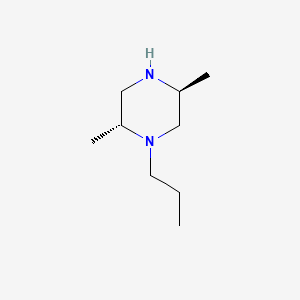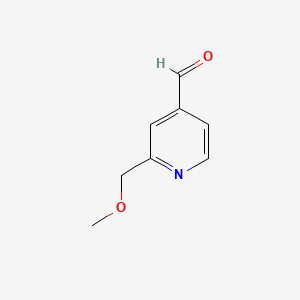
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxymethyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid, 2-(methoxymethyl)-.
Reduction: 4-Pyridinemethanol, 2-(methoxymethyl)-.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the methoxymethyl group, making it less soluble and potentially less bioavailable.
2-Methoxymethylpyridine: Lacks the aldehyde group, reducing its reactivity in certain chemical reactions.
4-Pyridinecarboxylic acid, 2-(methoxymethyl)-: An oxidized form of the compound, with different chemical properties and applications.
Uniqueness
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI) is unique due to the presence of both the aldehyde and methoxymethyl groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-(methoxymethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALHUWCGJSOYOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)
![1H-Thiazolo[4,5-d]-1,2,3-triazole, 5-methyl- (9CI)](/img/new.no-structure.jpg)
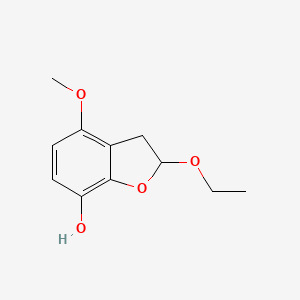
![Ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B573668.png)
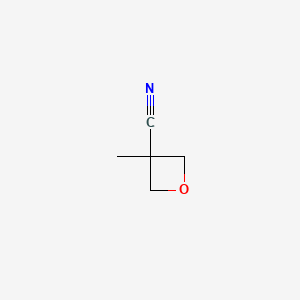
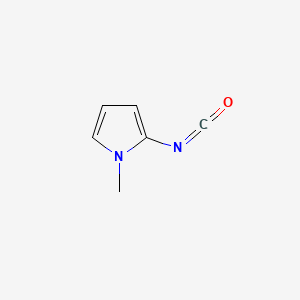

![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)
